Amentoflavone

Description

Properties

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-12,31-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSWMAULDXZHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167225 | |

| Record name | Amentoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amentoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1617-53-4 | |

| Record name | Amentoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amentoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amentoflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amentoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMENTOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I1VC79L77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amentoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Amentoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Amentoflavone: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Scientific Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amentoflavone, a naturally occurring biflavonoid, has garnered significant scientific interest due to its diverse pharmacological properties. As a dimer of the flavonoid apigenin, it exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer effects.[1][2][3] This technical guide provides an in-depth overview of amentoflavone's natural sources, its distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates the key signaling pathways modulated by amentoflavone, offering a foundation for future research and drug development.

Natural Sources and Plant Distribution

Amentoflavone is widely distributed throughout the plant kingdom, having been identified in over 120 plant species.[3][4] It is particularly abundant in the families Selaginellaceae, Cupressaceae, Calophyllaceae, and Euphorbiaceae.[3][5] Notable plant sources include species of Selaginella, Ginkgo biloba, and Hypericum perforatum (St. John's Wort).[1][6][7]

The concentration of amentoflavone can vary significantly depending on the plant species, the specific plant part, geographical location, and harvesting time.[8] For instance, in Ginkgo biloba, amentoflavone is found in the leaves, with concentrations varying across different tissues and developmental stages.[9][10] Similarly, various species of Selaginella have been shown to contain significant, yet variable, amounts of this biflavonoid.[11][12][13]

Quantitative Data on Amentoflavone Content

The following table summarizes the quantitative data of amentoflavone content in various plant sources, compiled from multiple studies. High-performance liquid chromatography (HPLC) is the most common and reliable method for the quantification of amentoflavone in plant extracts.[8][14][15]

| Plant Species | Family | Plant Part | Amentoflavone Content | Reference |

| Selaginella sinensis | Selaginellaceae | Whole plant | 1.0 - 1.1% (dry weight) | [3] |

| Selaginella davidii | Selaginellaceae | Whole plant | 1.0 - 1.1% (dry weight) | [3] |

| Selaginella mollendorfii | Selaginellaceae | Whole plant | 1.0 - 1.1% (dry weight) | [3] |

| Selaginella subalpina | Selaginellaceae | Whole plant | 6.87 ppm | [13] |

| Ginkgo biloba | Ginkgoaceae | Leaves | 0.047 - 1.68% (dry weight) | [16] |

| Ginkgo biloba | Ginkgoaceae | Tree Bark | 63.30 ± 4.60 µg/g (dry weight) | [10] |

| Ginkgo biloba | Ginkgoaceae | Twig Bark | 75.70 ± 6.80 µg/g (dry weight) | [10] |

| Ginkgo biloba | Ginkgoaceae | Buds | 38.82 ± 1.55 µg/g (dry weight) | [10] |

| Ginkgo biloba | Ginkgoaceae | Seed Petioles | 34.01 ± 2.51 µg/g (dry weight) | [10] |

| Ginkgo biloba | Ginkgoaceae | Sarcotesta | 17.52 ± 2.77 µg/g (dry weight) | [10] |

| Hypericum perforatum | Hypericaceae | Aerial parts | Variable, dependent on light and temp. | [17] |

| Calophyllum incrassatum | Calophyllaceae | Leaves | 9.42 µg/mL of extract | [14] |

| Calophyllum canum | Calophyllaceae | Leaves | 30.39 µg/mL of extract | [14] |

| Calophyllum rubiginosum | Calophyllaceae | Leaves | 24.23 µg/mL of extract | [14] |

| Taxus chinensis | Taxaceae | - | up to 4.47 mg/g (SFE-CO2 extract) | [18] |

| Cupressus sempervirens (North Coast) | Cupressaceae | Leaves | 0.46 mg/g | [19] |

| Cupressus sempervirens (Future University) | Cupressaceae | Leaves | 0.014 mg/g | [19] |

| Biophytum reinwardtii | Oxalidaceae | Whole plant | 86.66 mg / 100g (dried powder) | [20] |

| Biophytum veldkampii | Oxalidaceae | Whole plant | 77.50 mg / 100g (dried powder) | [20] |

Experimental Protocols

Extraction and Isolation of Amentoflavone

The following is a general workflow for the extraction and isolation of amentoflavone from dried plant material. Optimization of solvents and chromatography parameters may be required for different plant sources.

1. Extraction:

-

Soxhlet Extraction: This is a commonly used method for exhaustive extraction.[20][21]

-

Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser.

-

Procedure:

-

Place the dried and powdered plant material into a cellulose thimble.

-

Load the thimble into the main chamber of the Soxhlet extractor.

-

The extraction solvent (e.g., 70% ethanol or methanol) is placed in the distillation flask.[20][21]

-

Heat the flask. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble.

-

When the chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.

-

This cycle is allowed to repeat for several hours to ensure complete extraction.

-

-

-

Supercritical Fluid Extraction (SFE-CO2): A "green" technique that uses supercritical CO2 as the solvent, often with a co-solvent like ethanol.[18]

-

Apparatus: Supercritical fluid extractor.

-

Procedure: The process is optimized based on temperature, pressure, extraction time, and co-solvent concentration. For Taxus chinensis, optimal yield was achieved at 48 °C, 25 MPa, for 2.02 hours with 78.5% ethanol as a co-solvent.[18]

-

2. Fractionation and Purification:

-

Column Chromatography: This is a standard technique for separating compounds from a mixture.[20]

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A gradient solvent system is often employed. A common system starts with a non-polar solvent (e.g., chloroform) and gradually increases the polarity by adding a more polar solvent (e.g., methanol).[20]

-

Procedure:

-

The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

The mobile phase is passed through the column, and fractions are collected.

-

Fractions are monitored by Thin Layer Chromatography (TLC).

-

-

-

Thin Layer Chromatography (TLC): Used to monitor the separation from column chromatography and to assess the purity of the isolated compound.[20]

-

High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that can be used for preparative isolation.[20]

3. Characterization:

The identity and purity of the isolated amentoflavone are confirmed using various spectroscopic methods, including:

-

High-Performance Liquid Chromatography (HPLC) [20]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy [20]

-

High-Resolution Mass Spectrometry (HRMS) [20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT) [20]

Quantification of Amentoflavone by HPLC

The following provides a general protocol for the quantification of amentoflavone in plant extracts using High-Performance Liquid Chromatography (HPLC).

-

Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A reverse-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm).[15][22]

-

Mobile Phase: A mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic (constant) or a gradient (changes over time).[14][15][22]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.[15]

-

Detection Wavelength: Amentoflavone has a maximum absorbance around 330 nm.[15][22]

-

Standard Preparation: A stock solution of pure amentoflavone standard is prepared in a suitable solvent (e.g., methanol) and then serially diluted to create a calibration curve.

-

Sample Preparation:

-

Quantification: The concentration of amentoflavone in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Signaling Pathways and Mechanisms of Action

Amentoflavone exerts its biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Amentoflavone has been shown to inhibit the activation of NF-κB.[2][9] It can block the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2, and cytokines such as TNF-α and IL-1β.[7][9]

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Amentoflavone has been shown to inhibit the mTOR signaling pathway, which contributes to its anticancer and neuroprotective effects.[4][23][24] It can suppress the phosphorylation of key downstream effectors of mTOR, such as S6 kinase 1 (S6K1).[4]

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a crucial cellular energy sensor. Activation of AMPK can lead to the inhibition of anabolic pathways, such as mTOR signaling, and the activation of catabolic pathways. Amentoflavone has been shown to activate the AMPK pathway, which can contribute to its anticancer effects by promoting ferroptosis and inhibiting cell proliferation.[25][26]

Conclusion

Amentoflavone is a promising natural biflavonoid with a broad spectrum of pharmacological activities. Its widespread distribution in the plant kingdom, particularly in traditional medicinal plants, makes it an accessible compound for further research. This technical guide has provided a comprehensive overview of its natural sources, methods for its extraction and quantification, and its mechanisms of action through key signaling pathways. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development, facilitating the continued exploration of amentoflavone's therapeutic potential.

References

- 1. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]

- 3. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amentoflavone inhibits tumor necrosis factor-α-induced migration and invasion through AKT/mTOR/S6k1/hedgehog signaling in human breast cancer - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. pure.skku.edu [pure.skku.edu]

- 6. mdpi.com [mdpi.com]

- 7. Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. mdpi.com [mdpi.com]

- 11. scienceopen.com [scienceopen.com]

- 12. researchgate.net [researchgate.net]

- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 14. researchgate.net [researchgate.net]

- 15. [Determination of amentoflavone in 11 species of Selaginella medicinal material by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. examine.com [examine.com]

- 17. researchgate.net [researchgate.net]

- 18. Optimization of Process Parameters of Extraction of Amentoflavone, Quercetin and Ginkgetin from Taxus chinensis Using Supercritical CO2 Plus Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medcraveonline.com [medcraveonline.com]

- 20. researchgate.net [researchgate.net]

- 21. ikm.org.my [ikm.org.my]

- 22. Analysis of cupressuflavone and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]

- 23. Amentoflavone Ameliorates Memory Deficits and Abnormal Autophagy in Aβ25-35-Induced Mice by mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. imrpress.com [imrpress.com]

- 25. Amentoflavone promotes ferroptosis by regulating reactive oxygen species (ROS) /5'AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) to inhibit the malignant progression of endometrial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Amentoflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amentoflavone, a naturally occurring biflavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of amentoflavone. It includes detailed summaries of its physicochemical and spectroscopic properties, protocols for its isolation and purification, and an exploration of its interaction with key cellular signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of amentoflavone-based therapeutics.

Chemical Structure

Amentoflavone is a biflavonoid, meaning it is composed of two flavonoid units linked together. Specifically, it is a dimer of two apigenin molecules.[1][2] The linkage occurs between the C3' position of one apigenin unit and the C8'' position of the other.[3]

IUPAC Name: 8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one[1][4]

Synonyms: 3',8''-Biapigenin, Didemethyl-ginkgetin[1][4]

Molecular Formula: C₃₀H₁₈O₁₀[5]

Molecular Weight: 538.46 g/mol [5]

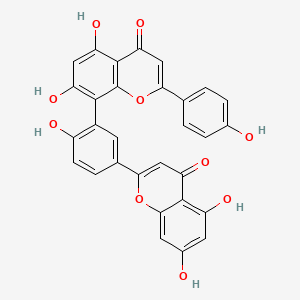

Caption: 2D Chemical Structure of Amentoflavone.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of amentoflavone, crucial for its identification, characterization, and formulation.

Table 1: Physicochemical Properties of Amentoflavone

| Property | Value | References |

| Physical State | Solid, yellow powder | [1] |

| Melting Point | >300 °C | [1][2] |

| Solubility | Practically insoluble in water; soluble in DMSO and ethanol | [2] |

| logP | 3.492 (estimated) | [6] |

Table 2: Spectroscopic Data for Amentoflavone

| Spectroscopic Technique | Key Data Points | References |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.99 (d, J=7.8 Hz, 1H), 7.87 (d, J=2.4 Hz, 1H), 7.40 (d, J=8.6 Hz, 2H), 7.19 (d, J=8.4 Hz, 1H), 6.82 (d, J=9.0 Hz, 2H), 6.76 (s, 1H), 6.70 (s, 1H), 6.58 (s, 1H), 6.53 (s, 1H), 6.39 (s, 1H) | [7] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 180.0, 179.7, 163.2, 162.1, 159.6, 159.1, 158.3, 157.5, 156.1, 155.6, 155.4, 151.8, 130.1, 126.8, 126.6, 123.9, 119.3, 119.0, 114.6, 114.0, 103.1, 102.7, 102.3, 101.1, 91.3, 91.2 | [7] |

| Mass Spectrometry | MS (ESI) m/z: 539.09 [M+H]⁺ | [1] |

Stereochemistry

The stereochemistry of amentoflavone is a complex topic that warrants detailed consideration, particularly concerning the potential for atropisomerism.

Chirality and Atropisomerism

Amentoflavone possesses a C-C single bond linking the two flavonoid moieties. Due to the steric hindrance imposed by the bulky flavonoid units, rotation around this bond is restricted. This restricted rotation can give rise to stable stereoisomers known as atropisomers, which are stereoisomers resulting from hindered rotation about a single bond.[8] While the existence of atropisomers has been documented for other biflavonoids, definitive studies on the absolute configuration and the rotational energy barrier of amentoflavone are not extensively reported in the current literature. The potential for amentoflavone to exist as a pair of enantiomers (atropenantiomers) is high and should be a critical consideration in its pharmacological evaluation, as different stereoisomers can exhibit distinct biological activities.

Determination of Absolute Configuration

The absolute configuration of chiral molecules, including potential atropisomers, is typically determined using techniques such as X-ray crystallography of a single crystal or by chiroptical methods like circular dichroism (CD) spectroscopy, often in combination with computational chemistry.[2] Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and analysis of enantiomers. While these methods have been applied to related biflavonoids, specific data for the absolute configuration of naturally occurring amentoflavone remains an area for further investigation.

Experimental Protocols

Isolation and Purification of Amentoflavone

Amentoflavone can be isolated from various plant sources, including species of Selaginella, Biophytum, and Ginkgo biloba.[9][10] The following is a generalized protocol based on common laboratory practices.

Caption: Generalized workflow for the isolation of amentoflavone.

Methodology:

-

Extraction: The dried and powdered plant material is subjected to Soxhlet extraction with a solvent such as 70% ethanol.[9]

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, for example, using a mixture of chloroform, methanol, and water, is employed to separate the components.[9]

-

Fraction Monitoring and Pooling: The eluted fractions are monitored by Thin Layer Chromatography (TLC). Fractions showing a prominent spot corresponding to amentoflavone (visualized under UV light) are pooled together.[9]

-

Crystallization: The pooled fractions are concentrated, and the residue is crystallized from an appropriate solvent system to yield pure amentoflavone.

-

Purity and Identity Confirmation: The purity and identity of the isolated amentoflavone are confirmed by measuring its melting point and by spectroscopic analysis (NMR, Mass Spectrometry).[9]

Structural Elucidation

The structure of isolated amentoflavone is elucidated using a combination of spectroscopic techniques.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between different atoms and confirm the linkage between the two apigenin units.[11]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.[9] Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that aid in structural confirmation.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Signaling Pathways Modulated by Amentoflavone

Amentoflavone has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these interactions is crucial for elucidating its mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Amentoflavone has been demonstrated to inhibit the activation of NF-κB.[1][9] It can achieve this by preventing the phosphorylation and subsequent degradation of IκB, which normally sequesters NF-κB in the cytoplasm. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.[1]

Caption: Amentoflavone's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis. Amentoflavone has been shown to inhibit the phosphorylation of key MAPK proteins, including ERK, p38, and JNK, thereby modulating downstream cellular events.[9]

Caption: Amentoflavone's modulation of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer. Amentoflavone has been reported to exert anti-cancer effects by inhibiting the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis.[11]

Caption: Amentoflavone's inhibitory effect on the PI3K/Akt signaling pathway.

Conclusion

Amentoflavone presents a complex and fascinating chemical structure with significant potential for therapeutic applications. This guide has provided a detailed overview of its chemical and stereochemical properties, along with practical protocols and insights into its molecular mechanisms of action. A critical area for future research is the definitive determination of the absolute configuration of naturally occurring amentoflavone and the investigation of the differential biological activities of its potential atropisomers. Such studies will be invaluable for the rational design and development of amentoflavone-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. Amentoflavone | C30H18O10 | CID 5281600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In vitro testing and computational analysis of specific phytochemicals with antiviral activities considering their possible applications against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. biomedres.us [biomedres.us]

- 11. Semisynthetic preparation of amentoflavone: A negative modulator at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Amentoflavone: A Comprehensive Review of its Bioactivities for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amentoflavone, a naturally occurring biflavonoid found in a variety of plants such as Ginkgo biloba, Hypericum perforatum, and Selaginella tamariscina, has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1][2] This technical guide provides an in-depth review of the multifaceted bioactivities of amentoflavone, with a focus on its anticancer, anti-inflammatory, neuroprotective, and antiviral properties. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways, this document aims to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Physicochemical Properties of Amentoflavone

Amentoflavone (C₃₀H₁₈O₁₀) is a dimer of the flavonoid apigenin. Its unique biflavonoid structure contributes to its wide range of biological effects. It is a polyphenolic compound with a molecular weight of 538.46 g/mol .[3]

Anticancer Bioactivities

Amentoflavone has demonstrated significant anticancer effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of key oncogenic signaling pathways.[3][4]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of amentoflavone in various cancer cell lines.

| Cancer Type | Cell Line | IC₅₀ (µM) | Reference |

| Glioblastoma | U87, LV229, U251, LN18, U373 | Not Specified | [3] |

| Oral Squamous Cell Carcinoma | SAS | Not Specified | [3] |

| Lung Cancer | A549 | ~60 | [4] |

| Hepatocellular Carcinoma | SK-Hep1 | Not Specified | [4][5] |

| Breast Cancer | MCF-7 | Not Specified | [6] |

| Colorectal Cancer | HCT116 | 22.4 | [7] |

| Pancreatic Cancer | PC-3 | 10-50 | [7] |

| Highly Aggressive Breast Cancer | HTB-26 | 10-50 | [7] |

| Hepatocellular Carcinoma | HepG2 | 10-50 | [7] |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8][9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.[9]

-

Treatment: Treat the cells with various concentrations of amentoflavone for 24-72 hours.[1][10]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

-

Solubilization: Add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

This assay is used to study cell migration in vitro.[11][12][13]

-

Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.

-

Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove debris and add fresh media containing amentoflavone at various concentrations.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Analysis: Measure the closure of the scratch over time to quantify cell migration.

This assay assesses the ability of a single cell to grow into a colony.[14][15]

-

Cell Seeding: Seed a low density of cells in a 6-well plate.

-

Treatment: Treat the cells with amentoflavone for a specified period.

-

Incubation: Incubate the cells for 1-3 weeks to allow for colony formation.

-

Staining: Fix and stain the colonies with crystal violet.

-

Counting: Count the number of colonies containing at least 50 cells.

Signaling Pathways in Anticancer Activity

Amentoflavone exerts its anticancer effects by modulating several critical signaling pathways, including the NF-κB, PI3K/Akt, and ERK pathways.

Anti-inflammatory Bioactivities

Amentoflavone exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[16]

Quantitative Data: In Vivo Anti-inflammatory Activity

| Animal Model | Parameter | ED₅₀ (mg/kg) | Reference |

| Rat Carrageenan Paw Edema | Edema Inhibition | 42 | [17] |

| Acetic Acid Writhing Test | Analgesic Activity | 9.6 | [17] |

Experimental Protocols

This is a widely used model for evaluating acute inflammation.[2][18][19][20][21][22]

-

Animal Model: Use male Sprague-Dawley rats.

-

Treatment: Administer amentoflavone intraperitoneally at various doses.

-

Inflammation Induction: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition compared to the control group.

This in vitro model is used to study neuroinflammation.[16][23][24][25]

-

Cell Culture: Culture BV2 microglial cells.

-

Pre-treatment: Pre-treat the cells with amentoflavone (e.g., 10 µM) for 1 hour.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1.0 µg/mL).

-

Analysis: Measure the levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant using ELISA or Griess assay. Analyze the expression of iNOS and COX-2 by Western blot or qPCR.

Neuroprotective Bioactivities

Amentoflavone has shown promise as a neuroprotective agent, with potential applications in neurodegenerative diseases like Alzheimer's.[5][26][27]

Experimental Protocols

This model mimics some of the pathological features of Alzheimer's disease.[28][29][30][31][32]

-

Animal Model: Use mice (e.g., C57BL/6).

-

Aβ Preparation: Prepare oligomeric amyloid-beta (Aβ)₁₋₄₂.

-

Stereotaxic Injection: Anesthetize the mice and stereotaxically inject Aβ₁₋₄₂ into the cerebral ventricles.

-

Treatment: Administer amentoflavone (e.g., orally) for a specified duration.

-

Behavioral Testing: Assess cognitive function using tests like the Morris water maze or Y-maze.

-

Histological and Biochemical Analysis: Analyze brain tissue for Aβ plaques, neuroinflammation, and neuronal loss.

Antiviral Bioactivities

Amentoflavone has demonstrated broad-spectrum antiviral activity against a range of viruses.[1][33]

Quantitative Data: In Vitro Antiviral Activity

| Virus | Cell Line | EC₅₀ | IC₅₀ | Reference |

| Influenza A virus | Not Specified | >5.6 µg/mL | [2] | |

| Influenza B virus | Not Specified | >5.6 µg/mL | [2] | |

| Herpes Simplex Virus-1 (HSV-1) | Vero | 17.9 µg/mL | [2] | |

| Herpes Simplex Virus-2 (HSV-2) | Vero | 48.0 µg/mL | [2] | |

| Respiratory Syncytial Virus (RSV) | Not Specified | 5.5 µg/mL | [1] | |

| SARS-CoV | Not Specified | 8.3 µM | [1] | |

| Dengue virus | Not Specified | 1.3 µM | [1] | |

| Coxsackievirus B3 (CVB3) | Vero | 19-52 µg/mL | [34] |

Experimental Protocols

This assay is the gold standard for determining the infectivity of a virus and the efficacy of antiviral compounds.[35][36]

-

Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., MDCK for influenza, Vero for HSV) in 12-well plates.

-

Virus Infection: Infect the cells with the virus in the presence or absence of various concentrations of amentoflavone.

-

Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control.

This assay helps to determine at which stage of the viral replication cycle the antiviral compound is active.[1][17][33]

-

Experimental Setup: Design experiments where amentoflavone is added at different time points relative to virus infection (before, during, or after).

-

Analysis: Measure the viral yield or plaque formation to determine the inhibitory effect at each stage.

Conclusion

Amentoflavone is a promising natural biflavonoid with a remarkable spectrum of bioactivities. Its potent anticancer, anti-inflammatory, neuroprotective, and antiviral effects, mediated through the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and ERK, highlight its potential for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of amentoflavone as a therapeutic agent. Future studies should focus on its pharmacokinetic and toxicological profiles to pave the way for clinical applications.

References

- 1. Amentoflavone Inhibits HSV-1 and ACV-Resistant Strain Infection by Suppressing Viral Early Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Amentoflavone Inhibits ERK-modulated Tumor Progression in Hepatocellular Carcinoma In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amentoflavone Inhibits ERK-modulated Tumor Progression in Hepatocellular Carcinoma In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. Wound healing assay | Abcam [abcam.com]

- 12. Supporting the Wound Healing Process—Curcumin, Resveratrol and Baicalin in In Vitro Wound Healing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. med.virginia.edu [med.virginia.edu]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. brieflands.com [brieflands.com]

- 23. Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF- κ B and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. [Amentoflavone inhibits inflammation of mouse BV-2 microglia cells induced by lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Amentoflavone Inhibits HSV-1 and ACV-Resistant Strain Infection by Suppressing Viral Early Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Inactivation of AKT/ERK Signaling and Induction of Apoptosis Are Associated With Amentoflavone Sensitization of Hepatocellular Carcinoma to Lenvatinib | Anticancer Research [ar.iiarjournals.org]

- 29. Amentoflavone Promotes Cellular Uptake and Degradation of Amyloid-Beta in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Amentoflavone Promotes Cellular Uptake and Degradation of Amyloid-Beta in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. Inhibitory mechanisms of amentoflavone on amyloid-β peptide aggregation revealed by replica exchange molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Antiviral Effect of Amentoflavone Against Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Antiviral Effect of Amentoflavone Against Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Influenza virus plaque assay [protocols.io]

- 36. mdpi.com [mdpi.com]

Amentoflavone: A Comprehensive Technical Guide to its Physicochemical Properties for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the core physicochemical properties of amentoflavone, a naturally occurring biflavonoid of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental methodologies, and visual representations of its biological interactions.

Core Physicochemical Properties

Amentoflavone, a dimer of apigenin, possesses a complex molecular structure that dictates its physical and chemical behavior. A summary of its key physicochemical properties is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₁₈O₁₀ | [1][2][3][4][5][6][7] |

| Molecular Weight | 538.46 g/mol | [1][2][3][4][5][6][8][9] |

| Melting Point | >300 °C (with decomposition) | [1][2][9][10][11] |

| Water Solubility | 0.0072 g/L (at 25°C) (practically insoluble) | [2][9] |

| Solubility in Organic Solvents | Soluble in DMSO and ethanol; sparingly soluble in methanol and pyridine. | [2][9][10][11][12][13] |

| pKa (Strongest Acidic) | 6.01 - 6.12 (Predicted) | [10][11][14] |

| logP (Octanol/Water) | 3.492 (Estimated) | [15] |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is fundamental for research and drug development. The following section outlines standardized methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) <741> and OECD Guideline 102.[1][7][15][16][17][18][19][20]

Objective: To determine the temperature range over which a solid substance melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (closed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry amentoflavone is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the closed end, achieving a column height of 2-4 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is at the same level as the sample.

-

Heating: The apparatus is heated at a steady rate of approximately 10°C per minute initially.

-

Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2°C per minute to allow for accurate observation.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

Solubility Determination (Shake-Flask Method)

This protocol is adapted from the OECD Guideline 105 for water solubility and can be modified for organic solvents.[3][4][10][21][22]

Objective: To determine the saturation concentration of amentoflavone in a specific solvent at a given temperature.

Materials:

-

Amentoflavone

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: An excess amount of amentoflavone is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is placed in a thermostatically controlled shaker or water bath and agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of amentoflavone is determined using a validated HPLC method.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL).

Determination of Partition Coefficient (logP) by HPLC

This protocol follows the principles of the OECD Guideline 117.[2][5][14][23][24]

Objective: To determine the n-octanol/water partition coefficient (logP) of amentoflavone, which is a measure of its lipophilicity.

Apparatus and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Amentoflavone

-

Reference compounds with known logP values

-

Volumetric flasks and pipettes

Procedure:

-

Mobile Phase Preparation: A suitable mobile phase, typically a mixture of methanol or acetonitrile and water, is prepared.

-

Calibration: A series of reference compounds with known logP values are injected into the HPLC system to establish a calibration curve by plotting the logarithm of their retention times against their known logP values.

-

Sample Preparation: A stock solution of amentoflavone is prepared in the mobile phase.

-

HPLC Analysis: The amentoflavone solution is injected into the HPLC system, and its retention time is determined.

-

logP Calculation: The logarithm of the retention time of amentoflavone is used to interpolate its logP value from the calibration curve.

Determination of Acidity Constant (pKa) by UV-Vis Spectroscopy

This protocol is based on the spectrophotometric titration method.[25][26][27][28][29]

Objective: To determine the pKa of the acidic hydroxyl groups of amentoflavone.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

pH meter

-

A series of buffer solutions with a range of known pH values

-

Amentoflavone

-

Volumetric flasks and cuvettes

Procedure:

-

Solution Preparation: A stock solution of amentoflavone is prepared in a suitable solvent (e.g., methanol or DMSO). A series of solutions are then prepared by diluting the stock solution in different buffer solutions covering a wide pH range.

-

Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of amentoflavone have different molar absorptivities is plotted against the pH.

-

pKa Calculation: The pKa is the pH at which the absorbance is halfway between the minimum and maximum values on the resulting sigmoidal curve. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Signaling Pathways and Experimental Workflows

Amentoflavone exerts its biological effects through the modulation of various intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these interactions and a general workflow for physicochemical characterization.

References

- 1. uspbpep.com [uspbpep.com]

- 2. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 6. researchgate.net [researchgate.net]

- 7. thinksrs.com [thinksrs.com]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. pennwest.edu [pennwest.edu]

- 12. oecd.org [oecd.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. laboratuar.com [laboratuar.com]

- 17. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 18. youtube.com [youtube.com]

- 19. scribd.com [scribd.com]

- 20. uomus.edu.iq [uomus.edu.iq]

- 21. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 22. oecd.org [oecd.org]

- 23. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 24. oecd.org [oecd.org]

- 25. researchgate.net [researchgate.net]

- 26. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 27. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. medwinpublishers.com [medwinpublishers.com]

- 29. ishigirl.tripod.com [ishigirl.tripod.com]

The Dawn of Amentoflavone: A Technical Guide to its Initial Discovery and Isolation from Selaginella

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the initial discovery and isolation of amentoflavone, a biflavonoid of significant therapeutic interest, from the plant genus Selaginella. The seminal work of Okigawa and his colleagues in 1971 marked the first time this compound was identified and characterized from Selaginella tamariscina, Selaginella nipponica, and Selaginella pachystachys.[1][2] This guide will delve into the historical context of this discovery, reconstruct the likely experimental protocols of the era, and present the foundational knowledge that has propelled amentoflavone into the forefront of modern drug discovery.

Introduction: The Emergence of a Promising Biflavonoid

Amentoflavone (C₃₀H₁₈O₁₀) is a naturally occurring biflavonoid, an apigenin dimer, that has garnered considerable attention for its diverse pharmacological activities.[1] Its initial discovery in the early 1970s from Selaginella, a genus of ancient vascular plants, was a significant milestone in phytochemistry. This discovery laid the groundwork for decades of research into its potential as an anti-inflammatory, antioxidant, antiviral, and anticancer agent. For drug development professionals, understanding the foundational science behind amentoflavone's isolation is crucial for appreciating its natural origins and the evolution of its scientific exploration.

The Initial Discovery: Okigawa et al., 1971

In 1971, a team of scientists led by M. Okigawa first reported the isolation of amentoflavone from three species of the Selaginella genus: Selaginella tamariscina, Selaginella nipponica, and Selaginella pachystachys.[1][2] This pioneering work, published in the journal Phytochemistry, was instrumental in identifying a new natural source for this potent biflavonoid.

Experimental Protocols: Reconstructing the Initial Isolation

Plant Material Collection and Preparation

-

Plant Material: Whole plants of Selaginella tamariscina, Selaginella nipponica, and Selaginella pachystachys would have been collected.

-

Processing: The plant material would have been air-dried and then coarsely powdered to increase the surface area for solvent extraction.

Extraction

A common method for extracting flavonoids in the 1970s was solvent extraction.

-

Solvent: Methanol or ethanol were likely used as the primary extraction solvents due to their ability to dissolve a wide range of polar and semi-polar compounds, including flavonoids.

-

Procedure: The powdered plant material would have been subjected to maceration or Soxhlet extraction with the chosen solvent. This process would be repeated multiple times to ensure exhaustive extraction of the plant material. The resulting extracts would then be combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude extract, a complex mixture of various phytochemicals, would then undergo a series of chromatographic steps to isolate the target compound, amentoflavone.

-

Solvent-Solvent Partitioning: The crude extract would likely have been suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids like amentoflavone would typically concentrate in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction would then be subjected to column chromatography.

-

Stationary Phase: Silica gel was a common stationary phase for the separation of flavonoids. Sephadex LH-20 was also used for the purification of phenolic compounds.

-

Mobile Phase: A gradient of solvents, likely starting with a non-polar solvent like chloroform or a mixture of n-hexane and ethyl acetate, and gradually increasing the polarity by adding methanol, would have been used to elute the different components from the column.

-

-

Preparative Thin-Layer Chromatography (TLC): Fractions collected from the column chromatography showing the presence of the desired compound (as indicated by TLC analysis) would be further purified using preparative TLC. This would involve spotting the enriched fraction onto a larger TLC plate, developing it with an appropriate solvent system, and then scraping the band corresponding to amentoflavone for extraction.

Characterization and Structure Elucidation

Once a pure compound was isolated, its structure would be determined using the spectroscopic techniques available at the time.

-

Melting Point: The melting point of the isolated crystals would be determined and compared with known standards if available.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the compound in a solvent like methanol would be recorded. The addition of shift reagents, such as aluminum chloride, would have been used to deduce the positions of hydroxyl groups on the flavonoid skeleton.

-

Infrared (IR) Spectroscopy: IR spectroscopy would have been used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy would have been a critical tool for determining the structure by providing information about the number and arrangement of protons in the molecule.

Quantitative Data

Specific quantitative data from the original 1971 study, such as the exact yield of amentoflavone from each Selaginella species and the purity of the isolated compound, are not detailed in the available abstracts and citing literature. However, for context, modern extraction methods have reported varying yields. For example, a 2001 study on Selaginella sinensis reported an amentoflavone content of 1.13%.

| Parameter | Selaginella Species | Reported Value (Modern Studies) |

| Amentoflavone Content | Selaginella sinensis | 1.13% |

Note: This table presents data from a later study for illustrative purposes, as quantitative data from the initial 1971 discovery is not available.

Visualization of the Isolation Workflow

The logical flow of the initial isolation process can be visualized as follows:

Conclusion

The initial discovery and isolation of amentoflavone from Selaginella species by Okigawa and his team in 1971 was a landmark achievement in the field of phytochemistry. It opened the door to the exploration of a biflavonoid that continues to show immense promise in the development of new therapeutics. This guide provides a detailed, albeit reconstructed, look into the pioneering work that brought amentoflavone to the attention of the scientific community, offering a valuable historical and technical perspective for today's researchers and drug development professionals. The foundational methods of extraction and chromatographic separation, while refined over the decades, remain at the core of natural product discovery.

References

identifying natural derivatives of amentoflavone

An In-depth Technical Guide to the Natural Derivatives of Amentoflavone for Researchers and Drug Development Professionals

Introduction

Amentoflavone is a naturally occurring biflavonoid, structurally a dimer of two apigenin molecules linked by a C3'-C8'' bond.[1][2] It is found in over 120 plant species, including those from the Selaginellaceae, Cupressaceae, and Euphorbiaceae families.[3][4] Amentoflavone and its derivatives have garnered significant attention from the scientific community due to their wide spectrum of pharmacological activities. These include anti-inflammatory, antioxidant, anti-cancer, antimicrobial, and neuroprotective properties.[1][2][5][6] This technical guide provides a comprehensive overview of the natural derivatives of amentoflavone, their biological activities supported by quantitative data, the signaling pathways they modulate, and the experimental protocols used for their study.

Natural Derivatives of Amentoflavone

The structural diversity of amentoflavone derivatives arises primarily from methylation, glycosylation, and variations in the linkage between the flavonoid monomers. These modifications significantly influence their biological activity.

O-Methylated Derivatives

Methylation of the hydroxyl groups on the amentoflavone skeleton is a common natural modification. These derivatives often exhibit altered solubility and target-binding affinities.

-

Ginkgetin: A dimethylated derivative of amentoflavone.

-

Isoginkgetin: An isomer of ginkgetin.

-

Bilobetin: A monomethylated derivative.

-

Sequoiaflavone: Another monomethylated derivative.[7]

-

Podocarpusflavone A: A monomethylated derivative.[7]

-

Sciadopitysin: A trimethylated derivative.

-

Kayaflavone: A dimethylated derivative.

-

Heveaflavone: A monomethylated derivative.

-

Sotetsuflavone: A monomethylated derivative.

-

4'''-Methylamentoflavone & 7'',4'''-Dimethylamentoflavone: Derivatives with specific methylation patterns that show strong inhibitory activity against human Cathepsin B.[8]

Glycosidic Derivatives

Glycosylation involves the attachment of sugar moieties, which can enhance the water solubility and bioavailability of the parent compound.

-

Carinoside B, C, and D: Biflavonoid glycosides isolated from Lomatogonium carinthiacum, where sugar units like L-arabinopyranose and D-glucose are attached to the biflavonoid core.[9]

Other Related Biflavonoids

This category includes biflavonoids that are structurally related to amentoflavone but may involve different monomer units or linkage types.

-

Wikstaiwanones A, B, and C: Novel biflavonoids isolated from Wikstroemia taiwanensis, featuring an unusual C-3/C-6'' linkage between a flavone and a flavan-3-ol moiety.[10][11]

-

Sikokianins B and C: Known biflavonoids also found in Wikstroemia taiwanensis.[10]

-

Isochamaejasmin: A biflavanone derivative.[10]

Quantitative Data on Biological Activities

The following tables summarize key quantitative data for amentoflavone and its natural derivatives, highlighting their potential in drug development.

Table 1: Enzyme Inhibitory Activity

| Compound | Target Enzyme | IC50 (µM) | Source Organism / Notes | Reference |

|---|---|---|---|---|

| Amentoflavone | Human Cathepsin B | 1.75 | Potent cysteine protease inhibitor | [6][8][12] |

| 4'''-Methylamentoflavone | Human Cathepsin B | 1.68 | Isolated from Taxodium mucronatum | [8] |

| 7'',4'''-Dimethylamentoflavone | Human Cathepsin B | 0.55 | Isolated from Taxodium mucronatum | [8] |

| Amentoflavone | Cyclooxygenase-1 (COX-1) | 12.4 | Selective inhibition | [6] |

| Amentoflavone | Protein Tyrosine Phosphatase 1B (PTP1B) | 7.3 ± 0.5 | Non-competitive inhibitor (Ki = 5.2 µM) | [6] |

| Amentoflavone | Adipocyte-derived Phosphodiesterase (PDE) | 0.27 | Potent inhibitor |[6] |

Table 2: Antimicrobial Activity

| Compound | Target Organism | MIC (µg/mL) | Notes | Reference |

|---|---|---|---|---|

| Sikokianin B | Mycobacterium tuberculosis H37Rv | 15 | Isolated from W. taiwanensis | [10][11] |

| Sikokianin C | Mycobacterium tuberculosis H37Rv | 15 | Isolated from W. taiwanensis |[10][11] |

Table 3: Receptor Binding Affinity

| Compound | Target | Ki (nM) | Notes | Reference |

|---|

| 7,7″,4‴-trimethyl-2,3-dihydroamentoflavone | Dopamine Transporter (DAT) | 172 | Shows significant binding activity |[13] |

Signaling Pathways and Mechanisms of Action

Amentoflavone and its derivatives exert their biological effects by modulating multiple intracellular signaling pathways, which are critical in the pathogenesis of diseases like cancer and inflammatory disorders.

NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) pathway is a central regulator of inflammation, cell proliferation, and survival.[14] Amentoflavone has been shown to inhibit this pathway at several points.[1][5][6][15] It can prevent the degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and blocking its nuclear translocation and subsequent activation of target genes.[15] This inhibition leads to reduced expression of inflammatory mediators and pro-survival proteins.[6][14]

MAPK (ERK, JNK) Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) cascades, are crucial for regulating cell growth, differentiation, and stress responses. Dysregulation of these pathways is common in cancer and osteoarthritis.[15] Amentoflavone has been shown to suppress the phosphorylation, and thus activation, of both ERK and JNK in various cell models, contributing to its anti-cancer and anti-inflammatory effects.[1][15]

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is a key regulator of cell growth, survival, and metabolism. Amentoflavone has been reported to induce apoptosis and autophagy in cancer cells by suppressing this pathway.[1][6]

Experimental Protocols

This section details the methodologies for the extraction, isolation, structural elucidation, and bioactivity assessment of amentoflavone derivatives.

General Workflow for Isolation and Identification

The process begins with the extraction from plant material, followed by fractionation and purification using various chromatographic techniques, and finally, structural identification using spectroscopic methods.

Extraction and Purification Protocols

Objective: To extract and isolate pure amentoflavone derivatives from a plant source.

Protocol 1: Solvent Extraction and Column Chromatography [11][16][17]

-

Preparation: Air-dry and powder the plant material (e.g., stems of Wikstroemia taiwanensis).

-

Extraction: Macerate the powdered material with methanol (MeOH) at room temperature. Concentrate the filtrate under reduced pressure to obtain a crude methanolic extract.

-

Fractionation: Suspend the crude extract in water and partition successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

Bioassay-Guided Fractionation: Test the fractions for the desired biological activity (e.g., antitubercular activity).[11]

-

Column Chromatography: Subject the most active fraction (e.g., EtOAc) to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Further Purification: Combine fractions containing similar compounds (monitored by TLC) and further purify using Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) [17][18]

-

Preparation: Obtain the crude extract or a bioactive fraction as described above.

-

Solvent System Selection: Select a suitable two-phase solvent system (e.g., n-hexane:ethyl acetate:methanol:water at 1:2:1.5:1.5, v/v/v/v). The partition coefficient (K) of the target compound should be between 0.5 and 2.0.

-

HSCCC Separation:

-

Fill the column with the stationary phase (e.g., the lower phase).

-

Rotate the column at a specific speed (e.g., 850 rpm).

-

Pump the mobile phase (e.g., the upper phase) at a set flow rate.

-

Once hydrodynamic equilibrium is reached, inject the sample solution.

-

Collect the eluent in fractions and monitor with TLC or HPLC.

-

-

Isolation: Combine and evaporate the pure fractions to obtain the target compound. This method yielded amentoflavone with 91.4% purity from Selaginella doederleinii.[17]

Structural Elucidation Protocol[9][10][11]

Objective: To determine the chemical structure of an isolated pure compound.

-

Mass Spectrometry (MS): Perform High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the exact molecular weight and deduce the molecular formula.

-

UV-Visible Spectroscopy: Record the UV spectrum in methanol. The absorption maxima (λmax) provide information about the flavonoid skeleton. Adding shift reagents (e.g., aq. KOH) can help identify the positions of free hydroxyl groups.[10][11]

-

Infrared (IR) Spectroscopy: Record the IR spectrum (e.g., using KBr discs) to identify functional groups such as hydroxyls (-OH) and carbonyls (C=O).[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., CD3OD, acetone-d6, DMSO-d6).

-

1D NMR: Record ¹H NMR and ¹³C NMR spectra to identify the types and numbers of protons and carbons.

-

2D NMR:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons to establish the connectivity of the molecular skeleton and the linkage positions in the biflavonoid.

-

COSY (Correlation Spectroscopy): Identify proton-proton spin-spin coupling networks.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, which is crucial for elucidating stereochemistry.[10]

-

-

Anticancer Bioactivity Protocol (In Vitro)[14]

Objective: To assess the cytotoxic and apoptotic effects of a derivative on a cancer cell line (e.g., A549 non-small cell lung cancer).

-

Cell Viability (MTT Assay):

-

Seed A549 cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for 24-48 hours.

-

Add MTT solution and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals in DMSO and measure the absorbance at ~570 nm. Cell viability is expressed as a percentage of the untreated control.

-

-

Apoptosis Assessment (DAPI Staining):

-

Treat cells grown on coverslips with the compound.

-

Fix the cells and stain with DAPI (4',6-diamidino-2-phenylindole), a fluorescent stain that binds to DNA.

-

Observe the cells under a fluorescence microscope. Apoptotic cells will show characteristic nuclear condensation and fragmentation.

-

-

Reactive Oxygen Species (ROS) Measurement:

-

Load the treated cells with DCFH-DA (2',7'-dichlorofluorescin diacetate).

-

DCFH-DA is non-fluorescent but is oxidized by intracellular ROS to the highly fluorescent DCF.

-

Measure the fluorescence intensity using a fluorometer or fluorescence microscope to quantify ROS levels.

-

-

Caspase Activity Assay:

-

Lyse the treated cells to release cellular proteins.

-

Add a specific caspase substrate (e.g., for caspase-3 or caspase-9) that is conjugated to a colorimetric or fluorometric reporter.

-

Measure the signal generated upon cleavage of the substrate by active caspases. This quantifies the activation of the apoptotic cascade.

-

Conclusion and Future Perspectives

The natural derivatives of amentoflavone represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse structures, arising from modifications like methylation and glycosylation, give rise to a range of biological activities, particularly as inhibitors of key signaling pathways like NF-κB and MAPK. The protocols detailed in this guide provide a robust framework for the continued exploration of these compounds. Future research should focus on the semi-synthesis or total synthesis of promising derivatives to overcome supply limitations from natural sources,[19] as well as in-depth preclinical and clinical studies to validate their efficacy and safety for drug development. The de novo biosynthesis of amentoflavone in engineered microorganisms also presents a promising avenue for sustainable production.[7][20]

References

- 1. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amentoflavone derivatives significantly act towards the main protease (3CLPRO/MPRO) of SARS-CoV-2: in silico admet profiling, molecular docking, molecular dynamics simulation, network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]

- 7. Gymnosperm-specific CYP90Js enable biflavonoid biosynthesis and microbial production of amentoflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amentoflavone and its derivatives as novel natural inhibitors of human Cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Structural Elucidation and Bioactivity of Biflavonoids from the Stems of Wikstroemia taiwanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. journaljocamr.com [journaljocamr.com]

- 14. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amentoflavone maintaining extracellular matrix homeostasis and inhibiting subchondral bone loss in osteoarthritis by inhibiting ERK, JNK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Amentoflavone for treating cardiocerebrovascular diseases and neurological disorders [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. Gymnosperm-specific CYP90Js enable biflavonoid biosynthesis and microbial production of amentoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

Amentoflavone Solubility: A Technical Guide for Researchers

An In-depth Analysis of Amentoflavone's Solubility in DMSO Versus Aqueous Solutions for Drug Development Professionals

Introduction

Amentoflavone, a naturally occurring biflavonoid found in plants such as Ginkgo biloba and Hypericum perforatum, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] These properties, which include anti-inflammatory, antioxidant, antiviral, and anticancer effects, position amentoflavone as a promising candidate for therapeutic development.[2][3] However, a critical hurdle in its preclinical and clinical development is its poor aqueous solubility, which can significantly impact its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility of amentoflavone in dimethyl sulfoxide (DMSO) versus various aqueous solutions, offering valuable data and protocols for researchers, scientists, and drug development professionals.

Quantitative Solubility Data

Amentoflavone's hydrophobic nature dictates its solubility profile, exhibiting high solubility in organic solvents and very low solubility in aqueous media.[3] The following table summarizes the quantitative solubility data for amentoflavone in different solvents.

| Solvent System | Concentration | Temperature | Reference |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Not Specified | --INVALID-LINK--[4][5] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | --INVALID-LINK--[6] |

| Water | 0.0072 g/L (7.2 µg/mL) | 25°C | --INVALID-LINK--[3] |

| Ethanol | 1 mg/mL | Not Specified | --INVALID-LINK--[4][5] |

| Dimethylformamide (DMF) | 20 mg/mL | Not Specified | --INVALID-LINK--[4][5] |

| 1:4 DMF:PBS (pH 7.2) | 0.1 mg/mL | Not Specified | --INVALID-LINK--[4] |

| Aqueous Buffer (pH 1.2) | ~5 µg/mL | 37°C | --INVALID-LINK--[7] |

| Aqueous Buffer (pH 4.5) | ~6 µg/mL | 37°C | --INVALID-LINK--[7] |

| Aqueous Buffer (pH 6.8) | ~8 µg/mL | 37°C | --INVALID-LINK--[7] |

Note: The solubility of amentoflavone can be influenced by factors such as its polymorphic form (amorphous vs. crystalline) and the presence of solubilizing agents.[8]

Experimental Protocols

Accurate determination of solubility is paramount for in vitro and in vivo studies. The following section details a standardized shake-flask method for determining the thermodynamic solubility of amentoflavone.

Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of amentoflavone in a given solvent system.

Materials:

-

Amentoflavone (solid form)

-

Solvent of interest (e.g., DMSO, water, phosphate-buffered saline)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid amentoflavone to a glass vial containing a known volume of the solvent. The excess solid should be visually apparent.

-